molecular formula C12H14FNO2 B7865686 5-Fluoro-2-piperidin-1-yl-benzoic acid

5-Fluoro-2-piperidin-1-yl-benzoic acid

Cat. No.: B7865686
M. Wt: 223.24 g/mol
InChI Key: LJRHCRAISRPYQV-UHFFFAOYSA-N
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Description

5-Fluoro-2-piperidin-1-yl-benzoic acid is a fluorinated aromatic carboxylic acid with a piperidine ring attached to the benzene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of 2-piperidin-1-yl-benzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a piperidine derivative in the presence of a base.

  • Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the fluorine atom onto the aromatic ring.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).

  • Substitution: Nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

  • Oxidation: Esters, amides.

  • Reduction: Alcohols.

  • Substitution: Nitrobenzoic acid, bromobenzoic acid.

Scientific Research Applications

Chemistry: 5-Fluoro-2-piperidin-1-yl-benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2-piperidin-1-yl-benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 2-Piperidin-1-yl-benzoic acid

  • 5-Fluoro-benzoic acid

  • 2-Piperidin-1-yl-6-fluoro-benzoic acid

Uniqueness: 5-Fluoro-2-piperidin-1-yl-benzoic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRHCRAISRPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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